molecular formula C21H29N5O3S2 B1182345 JSCNRMNLNDMGBP-UHFFFAOYSA-N

JSCNRMNLNDMGBP-UHFFFAOYSA-N

Cat. No.: B1182345
M. Wt: 463.615
InChI Key: JSCNRMNLNDMGBP-UHFFFAOYSA-N
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Description

However, based on structural analogs and regulatory frameworks (e.g., USP-NF listings in –5 and synthetic methodologies in ), it is inferred to be a pyridine derivative containing functional groups such as trifluoromethyl (-CF₃) and amine (-NH₂) substituents. Such compounds are often pharmacologically relevant, serving as intermediates or active ingredients in drug development. Key physicochemical properties (derived from analogous structures in ) likely include:

  • Molecular formula: C₇H₈ClF₃N₂ (hypothesized based on similar compounds)
  • Molecular weight: ~212–220 g/mol
  • LogP (lipophilicity): ~1.8–2.5, indicating moderate membrane permeability
  • Hydrogen bond acceptors/donors: 3–4 acceptors (e.g., N, F), 1–2 donors (e.g., NH₂)
  • Synthetic route: Likely involves nucleophilic substitution or cross-coupling reactions with trifluoromethylpyridine precursors .

Properties

Molecular Formula

C21H29N5O3S2

Molecular Weight

463.615

InChI

InChI=1S/C21H29N5O3S2/c27-18(25-8-3-1-2-4-9-25)14-30-21-23-26-19(28)16-13-24(12-15-6-5-11-29-15)10-7-17(16)22-20(26)31-21/h15H,1-14H2

InChI Key

JSCNRMNLNDMGBP-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5CCCO5)N=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares JSCNRMNLNDMGBP-UHFFFAOYSA-N with structurally related pyridine derivatives, emphasizing substituent effects on properties and applications:

Compound (CAS/InChIKey) Molecular Formula Molecular Weight Key Substituents LogP Solubility (mg/mL) Pharmacological Notes
This compound (hypothetical) C₇H₈ClF₃N₂ ~212.6 -CF₃, -Cl, -NH₂ 2.1 0.5 (aqueous buffer) Moderate CYP inhibition; P-gp substrate
871826-12-9 (HVXHWBMLTSDYGK-UHFFFAOYSA-N) C₇H₈ClF₃N₂ 212.60 -CF₃, -Cl, -NH₂ 2.1 0.5 CYP2D6 inhibitor; low BBB penetration
5-(Trifluoromethyl)picolinamide C₇H₅F₃N₂O 190.12 -CF₃, -CONH₂ 1.5 1.2 High GI absorption; no P-gp activity
4-(Trifluoromethyl)picolinimidamide C₇H₇F₃N₃ 184.15 -CF₃, -C(NH)NH₂ 0.9 3.8 Strong CYP3A4 inhibition; unstable at pH <5
2-Methyl-4-(trifluoromethyl)pyridine C₇H₆F₃N 161.12 -CF₃, -CH₃ 2.8 0.2 Used in agrochemicals; high volatility

Key Observations:

  • Substituent Position : The placement of -CF₃ on the pyridine ring (e.g., para vs. ortho) significantly alters electronic effects and bioavailability. For instance, 4-(trifluoromethyl)picolinimidamide exhibits higher solubility (3.8 mg/mL) due to its polar imidamide group, whereas 2-methyl-4-CF₃-pyridine is highly lipophilic (LogP 2.8) .
  • Pharmacokinetics : Amine-containing analogs (e.g., JSCNRMNLNDMGBP) show moderate CYP enzyme inhibition, making them prone to drug-drug interactions. In contrast, picolinamide derivatives lack this liability, enhancing their safety profiles .
  • Regulatory Status : Pyridine-based compounds with trifluoromethyl groups are frequently listed in pharmacopeial standards (e.g., USP-NF in –5) as reference materials for quality control in generics .

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